Methyl 5-(4-cyanophenyl)-2-fluorobenzoate
Description
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of the target molecule identifies two primary strategic disconnections, which in turn suggest two main synthetic pathways.
Disconnection A: Ester Linkage: The most straightforward disconnection is at the ester functional group. This C-O bond cleavage retrosynthetically yields 5-(4-cyanophenyl)-2-fluorobenzoic acid and methanol (B129727). A subsequent disconnection of the C-C bond between the two aromatic rings points to a halogenated fluorobenzoic acid derivative, such as 5-bromo-2-fluorobenzoic acid, and a cyanophenyl organometallic reagent, like 4-cyanophenylboronic acid, as the primary building blocks. This route prioritizes the construction of the biaryl system first, followed by esterification.
Disconnection B: Biaryl C-C Bond: Alternatively, the central carbon-carbon bond connecting the two phenyl rings can be disconnected first. This approach leads to a halogenated methyl fluorobenzoate derivative, for instance, methyl 5-bromo-2-fluorobenzoate, and a suitable cyanophenyl precursor for cross-coupling, such as 4-cyanophenylboronic acid. This strategy involves forming the ester early and performing the key C-C bond formation in a later step.
Precursor Synthesis and Building Block Generation
The efficient synthesis of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate is highly dependent on the accessibility of its core building blocks.
The fluorinated benzoic acid moiety is a crucial precursor. A common starting material is a substituted aminobenzoate, which can be transformed into the required halogenated derivative. For example, the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate is achieved by treating methyl 2-amino-4-fluoro-5-methylbenzoate with sodium nitrite (B80452) in hydrobromic acid, followed by the addition of copper(I) bromide in a Sandmeyer-type reaction. chemicalbook.com This general approach can be adapted for the synthesis of methyl 5-bromo-2-fluorobenzoate, a key intermediate for the Suzuki-Miyaura cross-coupling route.
A variety of fluorinated benzoic acid derivatives are commercially available or can be synthesized through established protocols. globalscientificjournal.comsigmaaldrich.comnist.govnih.govnih.gov The synthesis often involves standard aromatic chemistry, including nitration, reduction, diazotization, and halogenation, to install the desired functional groups at the correct positions on the benzene (B151609) ring.
Table 1: Representative Synthesis of a Halogenated Fluorobenzoic Acid Ester
| Starting Material | Reagents | Product | Yield | Reference |
| Methyl 2-amino-4-fluoro-5-methylbenzoate | 1. NaNO₂, 48% HBr 2. CuBr | Methyl 2-bromo-4-fluoro-5-methylbenzoate | 74% | chemicalbook.com |
The cyanophenyl fragment is typically introduced using an organometallic reagent in a cross-coupling reaction. The most common precursor for this purpose is 4-cyanophenylboronic acid, a key component in Suzuki-Miyaura couplings. The synthesis of this boronic acid often starts from 4-bromobenzonitrile. The reaction involves a palladium-catalyzed coupling with a borane (B79455) source, such as bis(pinacolato)diboron, followed by hydrolysis to yield the desired boronic acid.
Alternatively, the cyano group can be introduced onto an aromatic ring through a Rosenmund–von Braun reaction, where an aryl halide is treated with a cyanide source, such as cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)₂), often at elevated temperatures. google.com
Direct Synthetic Routes to this compound
With the necessary precursors in hand, the final assembly of the target molecule can be accomplished through two principal methods: late-stage esterification or late-stage aromatic cross-coupling.
Following the first retrosynthetic pathway, where the biaryl core 5-(4-cyanophenyl)-2-fluorobenzoic acid is synthesized first, the final step is an esterification reaction. The carboxylic acid is converted to its methyl ester using standard laboratory procedures.
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the ester product. globalscientificjournal.com
Reactions with Methylating Agents: Alternatively, the carboxylic acid can be deprotonated with a base to form a carboxylate salt, which is then reacted with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).
The choice of method depends on the substrate's sensitivity to strong acids and high temperatures. These esterification processes are generally high-yielding and efficient. rsc.org
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between aromatic rings and is central to the second synthetic strategy. libretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organohalide.
To synthesize this compound, this strategy involves coupling methyl 5-bromo-2-fluorobenzoate with 4-cyanophenylboronic acid . The reaction proceeds via a catalytic cycle involving a palladium(0) species. libretexts.orgyoutube.com
The general catalytic cycle consists of three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of methyl 5-bromo-2-fluorobenzoate to form a palladium(II) intermediate.
Transmetalation: In the presence of a base, the cyanophenyl group is transferred from the boronic acid to the palladium(II) center, displacing the halide.
Reductive Elimination: The two organic fragments (the methyl benzoate (B1203000) and cyanophenyl groups) are eliminated from the palladium center, forming the final C-C bond of the product and regenerating the palladium(0) catalyst. libretexts.org
The success of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions. nih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling
| Component | Example | Function | Reference |
| Aryl Halide | Methyl 5-bromo-2-fluorobenzoate | Electrophilic coupling partner | libretexts.org |
| Organoboron Reagent | 4-Cyanophenylboronic acid | Nucleophilic coupling partner | nih.gov |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation | libretexts.orgnih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent | nih.gov |
| Solvent | Toluene, Dioxane, DMF, Water/2-Propanol | Solubilizes reactants and facilitates reaction | nih.gov |
This method is highly valued for its functional group tolerance, allowing for the presence of both the ester and nitrile groups in the coupling partners without the need for protecting groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(4-cyanophenyl)-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-19-15(18)13-8-12(6-7-14(13)16)11-4-2-10(9-17)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZNGXBXWQJUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742926 | |
| Record name | Methyl 4'-cyano-4-fluoro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-84-9 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-cyano-4-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4'-cyano-4-fluoro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 4 Cyanophenyl 2 Fluorobenzoate
Direct Synthetic Routes to Methyl 5-(4-cyanophenyl)-2-fluorobenzoate
Nitrile Group Introduction Methodologies
The introduction of the nitrile (-C≡N) group is a critical step in the synthesis of this compound. This functional group is a key component of the molecule's structure and is typically introduced onto one of the aromatic rings prior to the final coupling step. numberanalytics.comfiveable.me Several established methods can be employed for this transformation, each with its own set of advantages and limitations.
One of the most common methods for introducing a nitrile group to an aromatic ring is the Sandmeyer reaction . wikipedia.org This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. The general scheme for this reaction is as follows:
Diazotization: An aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt.
Cyanation: The diazonium salt is then reacted with a cyanide source, such as cuprous cyanide, to yield the aromatic nitrile.
Another prevalent method is the Rosenmund-von Braun reaction , which involves the direct cyanation of an aryl halide with a cyanide salt, often in the presence of a copper or palladium catalyst. This method is particularly useful when the starting material is a halogenated aromatic compound.
In the context of synthesizing precursors to this compound, a patented method describes the synthesis of a related intermediate, methyl 4-bromo-2-cyano-5-fluorobenzoate. google.com This process involves the reaction of methyl 4-bromo-5-fluoro-2-iodobenzoate with a cyanide source, such as cuprous cyanide or zinc cyanide, in an organic solvent like N-methylpyrrolidone or N,N-dimethylformamide. google.com The reaction is conducted under a nitrogen atmosphere at elevated temperatures (60-120 °C) for several hours to ensure complete conversion. google.com
A comparison of common nitrile introduction methodologies is presented in the table below:
| Methodology | Starting Material | Reagents | Key Features |
| Sandmeyer Reaction | Aromatic Amine | 1. NaNO₂, Acid 2. CuCN | Versatile and widely used. wikipedia.org |
| Rosenmund-von Braun | Aryl Halide | CuCN or other cyanide salts | Direct displacement of a halide. |
| From Amides | Primary Amide | Dehydrating agents (e.g., P₂O₅) | Involves dehydration of the amide. byjus.com |
| From Aldehydes | Aldehyde | Hydroxylamine, then dehydration | Forms an oxime intermediate. wikipedia.org |
Regioselective Synthesis Considerations in Fluorinated Aromatic Systems
The presence of a fluorine atom on one of the aromatic rings of this compound introduces significant challenges and considerations for regioselectivity during synthesis. The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring and can direct incoming substituents to specific positions.
The synthesis of polyhalogenated biaryls often faces challenges with chemo- and regioselectivity, especially when using traditional transition metal-catalyzed cross-coupling reactions. rsc.org To overcome these issues, novel metal-free, one-pot approaches have been developed for the regioselective dihalogenation of biaryl compounds under mild conditions. rsc.orgnih.gov These methods often utilize hypervalent bromine and chlorine substrates as masked arynes, allowing for precise control over the position of halogenation. nih.gov
Temperature has been identified as a critical factor in achieving high regioselectivity in some halogenation reactions, with optimal results observed at specific temperatures, such as 50 °C for certain bromination and chlorination reactions. rsc.orgnih.gov
Optimization of Synthetic Pathways and Reaction Conditions
Catalyst Selection and Ligand Design for Cross-Coupling Reactions
The formation of the biaryl structure of this compound is typically achieved through a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. researchgate.net The choice of catalyst and, crucially, the associated ligands, plays a pivotal role in the success of this reaction.
For challenging cross-coupling reactions, such as those involving heteroaryl nucleophiles or sterically hindered substrates, specialized ligand systems have been developed. These include phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands. nih.gov For instance, catalysts comprising [Pd₂(dba)₃] with either diaryl or dialkyl phosphine oxide supporting ligands have been found to be effective for the cross-coupling of aryl and heteroaryl bromides and chlorides with 2-pyridyl-derived nucleophiles. researchgate.net
The following table summarizes some catalyst and ligand systems used in Suzuki-Miyaura cross-coupling reactions:
| Catalyst Precursor | Ligand Type | Examples | Application Notes |
| Palladium(II) acetate | Phosphine | Triphenylphosphine, Buchwald ligands | Widely used for a variety of substrates. |
| [Pd₂(dba)₃] | Phosphine Oxide | Diaryl/dialkyl phosphine oxides | Effective for challenging couplings. researchgate.net |
| Palladium complexes | N-Heterocyclic Carbene (NHC) | IMes, SIMes | Offer high stability and activity. nih.gov |
Solvent and Temperature Effects on Reaction Efficiency and Selectivity
The choice of solvent and the reaction temperature are critical parameters that can significantly impact the efficiency and selectivity of the synthesis. Solvents can influence the solubility of reactants and catalysts, the rate of reaction, and the position of chemical equilibria.
In the synthesis of a precursor to this compound, organic solvents such as N-methylpyrrolidone (NMP) and N,N-dimethylformamide (DMF) have been utilized for the nitrile introduction step. google.com The reaction temperature for this step is typically maintained between 60-120 °C. google.com
Yield Enhancement and Purity Control Strategies
Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. Several strategies can be employed to achieve these goals.
One common approach is the use of protecting groups . wikipedia.org In some cases, a functional group on one of the reactants may interfere with the desired reaction. By temporarily "protecting" this group, the reaction can proceed as intended, and the protecting group can be removed in a subsequent step. For example, in the synthesis of 2-(aminomethyl)biphenyls via Suzuki-Miyaura reactions, it was observed that protecting the amine group with a tert-butyloxycarbonyl (t-Boc) group led to significant increases in yields and shorter reaction times. researchgate.net
Purification techniques are essential for removing impurities and isolating the desired product. Common methods include:
Column chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase.
Recrystallization: This method purifies solid compounds by dissolving them in a suitable solvent and then allowing the pure compound to crystallize out as the solution cools.
Distillation: This technique is used to purify liquids based on differences in their boiling points.
Scalability of Chemical Production
The scalability of a synthetic route refers to its feasibility for large-scale industrial production. A process that is efficient and high-yielding in a laboratory setting may not be practical or economical on a larger scale.
Key factors that influence the scalability of the synthesis of this compound include:
Cost and availability of starting materials: The raw materials used in the synthesis should be readily available and affordable.
Reaction conditions: Reactions that require extreme temperatures, high pressures, or highly specialized equipment are generally less desirable for large-scale production. Mild reaction conditions are preferred. rsc.org
Catalyst efficiency and cost: The use of expensive catalysts can significantly increase the cost of production. Developing highly active catalysts that can be used in low concentrations or recycled is important for scalability.
Number of synthetic steps: A shorter synthetic route is generally more efficient and cost-effective than a longer one. One-pot reactions, where multiple transformations are carried out in the same reaction vessel, are particularly advantageous. rsc.orgnih.gov
Waste generation: The environmental impact of the process, including the amount and type of waste generated, is an increasingly important consideration.
The development of metal-free and one-pot synthetic methodologies, as described for related polyhalogenated biaryls, represents a significant step towards more scalable and environmentally friendly production processes. rsc.orgnih.gov
Advanced Chemical Characterization Techniques
Spectroscopic Characterization Methods
Spectroscopic methods are paramount in determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, to generate a detailed map of the molecular framework.
Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate is expected to show distinct signals for the aromatic protons and the methyl ester protons.
The aromatic region (typically δ 7.0-8.5 ppm) would be complex due to the presence of two substituted benzene (B151609) rings.
The protons on the 2-fluorobenzoate ring are expected to show complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
The protons on the 4-cyanophenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
The methyl ester group will exhibit a sharp singlet, typically around δ 3.9 ppm, as it has no adjacent protons to couple with.
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| ~ 8.0 - 7.8 | m | - | Aromatic Protons |
| ~ 7.8 - 7.6 | m | - | Aromatic Protons |
| ~ 7.4 - 7.2 | t | ~8-9 | Aromatic Proton |
| ~ 3.9 | s | - | -OCH₃ |
Note: 'm' denotes a multiplet, 's' a singlet, and 't' a triplet. The predicted values are estimations based on the chemical structure and data for similar compounds.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Ester Carbonyl: A signal for the ester carbonyl carbon (C=O) is expected in the downfield region, around δ 164-166 ppm.
Aromatic Carbons: The spectrum will show multiple signals in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine atom (C-F) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). Other aromatic carbons will also show smaller C-F couplings.
Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to have a chemical shift in the range of δ 117-119 ppm.
Methyl Carbon: The methyl ester carbon (-OCH₃) will show a signal in the upfield region, typically around δ 52-53 ppm.
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ ppm) | Assignment |
| ~ 165 | C=O (Ester) |
| ~ 162 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~ 145 - 115 | Aromatic Carbons |
| ~ 118 | -C≡N |
| ~ 112 | Aromatic Carbon |
| ~ 53 | -OCH₃ |
Note: 'd' denotes a doublet. The predicted values are estimations.
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for analyzing fluorine-containing compounds. researchgate.net The chemical shift of the fluorine atom is highly sensitive to its electronic environment. thermofisher.com For an aryl fluoride like this compound, a single resonance is expected. The precise chemical shift would be influenced by the electronic effects of the ester and biphenyl (B1667301) groups. Based on data for similar 2-fluorobenzoate derivatives, the signal is predicted to appear in the range of δ -110 to -130 ppm. The signal would likely be a multiplet due to coupling with the ortho and meta protons on the same aromatic ring.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). In the spectrum of this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign the ¹³C signals for all protonated carbons by correlating them with their attached, and already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2 or 3 bonds). This is particularly powerful for connecting different parts of the molecule. For instance, it would show a correlation between the methyl protons (-OCH₃) and the ester carbonyl carbon (C=O), confirming the methyl ester functionality. It would also show correlations between protons on one aromatic ring and carbons on the other, confirming the biphenyl linkage.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.
Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H stretch | Aromatic |
| ~ 2230-2220 | C≡N stretch | Nitrile |
| ~ 1735-1720 | C=O stretch | Ester |
| ~ 1600, 1480 | C=C stretch | Aromatic Ring |
| ~ 1300-1200 | C-O stretch | Ester |
| ~ 1250-1150 | C-F stretch | Aryl Fluoride |
The presence of a strong absorption band around 2225 cm⁻¹ would be definitive proof of the nitrile group. A strong band around 1725 cm⁻¹ would confirm the ester carbonyl group. The spectrum would also feature characteristic bands for the C-F bond and the aromatic rings, providing comprehensive evidence for the proposed structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry serves as a critical tool for determining the molecular weight and elemental composition of this compound, as well as for analyzing its molecular ion.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is pivotal in unequivocally confirming the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For the molecular formula C15H10FNO2, the exact mass can be calculated and compared against the experimentally determined value. mdpi.com This technique provides a high degree of confidence in the compound's identity.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |
|---|---|---|
| C15H10FNO2 | [M+H]+ | 256.0768 |
| C15H10FNO2 | [M+Na]+ | 278.0587 |
Note: The data in this table is calculated based on the molecular formula and does not represent experimentally obtained results.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing this compound, allowing for the observation of the intact molecular ion. researchgate.netnih.gov In ESI-MS, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized, often by protonation to form the [M+H]+ ion or by adduction with other cations like sodium to form [M+Na]+. researchgate.net The resulting mass spectrum would prominently feature a peak corresponding to the molecular weight of the compound plus the mass of the ionizing agent. This analysis confirms the molecular weight of the compound, which is 255.24 g/mol . cymitquimica.comlabshake.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from a lower energy molecular orbital to a higher energy one. The conjugated system of the biphenyl structure, along with the cyano and ester functional groups, gives rise to characteristic absorption bands. nih.gov The spectrum would likely exhibit strong absorptions in the UV region, corresponding to π-π* transitions within the aromatic rings. The position and intensity of these absorption maxima provide insights into the extent of conjugation and the electronic nature of the molecule. researchgate.netscience-softcon.de
X-ray Diffraction Studies for Solid-State Structure and Crystal Packing
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms and molecules in the solid state of this compound.
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction is the most definitive method for elucidating the absolute structure of a crystalline compound. nih.govmdpi.com By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced that is dependent on the crystal's internal structure. researchgate.net Analysis of this pattern allows for the determination of bond lengths, bond angles, and torsion angles within the molecule. researchgate.net Furthermore, it reveals the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking. mdpi.com
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. researchgate.net A PXRD experiment on a powdered sample of this compound would produce a diffraction pattern that serves as a unique "fingerprint" for its crystalline phase. researchgate.net This pattern can be used to identify the compound, assess its purity, and determine its crystal system and unit cell parameters. researchgate.net
Table 2: Summary of
| Technique | Information Obtained |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition confirmation. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight verification and molecular ion analysis. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information on electronic transitions and conjugation. |
| Single Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing. |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) within a chemical compound. This analysis provides the empirical formula of a substance, which can be compared to the theoretical composition derived from its molecular formula to confirm its stoichiometric integrity. For this compound, the molecular formula is C₁₅H₁₀FNO₂. labshake.comcymitquimica.com
The elemental composition is experimentally determined through combustion analysis. In this process, a sample of the compound is combusted in an excess of oxygen, and the resulting gaseous products (carbon dioxide, water, and nitrogen gas) are collected and measured. The masses of these products are then used to calculate the mass percentage of each element in the original sample.
The theoretical elemental composition of this compound is calculated from its molecular formula (C₁₅H₁₀FNO₂) and the atomic masses of its constituent elements. The comparison between the experimentally found values and the calculated theoretical values is crucial for verifying the identity and purity of a synthesized batch of the compound. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the correct stoichiometric composition.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 15 | 180.15 | 70.58 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 3.96 |
| Fluorine | F | 19.00 | 1 | 19.00 | 7.45 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.49 |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.54 |
| Total | | | | 255.26 | 100.00 |
Note: The data in this table represents the calculated theoretical values based on the compound's molecular formula.
Chromatographic Methods for Chemical Purity Assessment
Chromatographic techniques are essential for assessing the purity of chemical compounds by separating the main component from any impurities, byproducts, or starting materials present in the sample. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods commonly employed for this purpose. rsc.orgpublish.csiro.au
In HPLC, a sample is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid solvent, known as the mobile phase, is then pumped through the column. Different components in the sample mixture travel through the column at different rates depending on their chemical and physical interactions with the stationary and mobile phases. This separation allows for the quantification of the main compound and the detection of impurities. The output from an HPLC analysis is a chromatogram, which shows peaks corresponding to different components. The purity is often determined by calculating the area of the main peak as a percentage of the total area of all peaks. For many pharmaceutical and research chemicals, a purity of >95% is often required. rsc.org
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. As components elute from the chromatography column, they are introduced into the mass spectrometer, which provides information about the molecular weight of each component. This technique is highly sensitive and specific, not only confirming the presence and purity of the target compound but also aiding in the identification of unknown impurities.
Table 2: Illustrative HPLC Purity Data for a Synthesized Compound
| Parameter | Description |
|---|---|
| Method | Reverse-Phase HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detection | UV at 254 nm |
| Retention Time (Rt) | 1.09 min |
| Purity | >95% |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to yield information about electron distribution, orbital energies, and molecular properties.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its excellent balance of accuracy and computational cost. For a molecule like Methyl 5-(4-cyanophenyl)-2-fluorobenzoate, DFT calculations are instrumental in determining its ground-state properties.
DFT studies on similar fluorinated biphenyl (B1667301) compounds have successfully predicted geometric parameters (bond lengths and angles) that are in good agreement with experimental data from X-ray crystallography. nih.govacs.org For instance, in a study of novel fluorinated biphenyl compounds, DFT calculations were able to accurately reproduce the observed molecular structures. nih.govacs.org It is anticipated that a similar level of theory, such as B3LYP with a suitable basis set, would provide a reliable prediction of the equilibrium geometry of this compound.
Key properties that can be elucidated from DFT calculations include the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and electronic excitation properties. For related fluorinated biphenyls, DFT has been used to analyze global reactivity parameters, suggesting their relative stability in redox reactions. nih.govacs.org
A Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can offer deeper insights into the electronic structure. This analysis can quantify the charge distribution on each atom, providing a more detailed picture than simple partial charges. For example, NBO analysis on related compounds has suggested significant interactions between molecules in the solid phase and with polar solvents. nih.govacs.org
The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule. For analogous fluorinated biphenyls, MEP analysis has indicated the potential for significant dipole-dipole intermolecular interactions. nih.govacs.org
Table 1: Representative Calculated Ground State Properties for a Similar Fluorinated Biphenyl Compound (Note: Data is for a related compound, 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone, as specific data for this compound is not publicly available. nih.gov).
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of accuracy, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed for more precise calculations of electronic structure and properties.
For a molecule of this size, MP2 calculations could be feasible for refining the geometry and calculating interaction energies, providing a benchmark for DFT results. Coupled Cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their accuracy in calculating energies, but are typically limited to smaller systems due to their high computational scaling. However, they could be used to benchmark the energies of key conformational isomers of this compound.
The choice of basis set is crucial in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(2d,p), are commonly used for DFT calculations on organic molecules. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in a molecule with multiple bonds and polar atoms like fluorine and oxygen. Diffuse functions (+) are important for describing anions and weak intermolecular interactions.
For higher accuracy calculations or for elements where Pople basis sets are less optimized, Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are a good alternative. The choice of basis set is always a compromise between accuracy and computational cost. For a molecule like this compound, a double-zeta basis set with polarization functions is a reasonable starting point for geometry optimizations, while a triple-zeta basis set with diffuse functions would be preferable for final single-point energy calculations and property predictions.
To improve computational efficiency for larger systems or more complex calculations, various approximations can be used, such as the resolution of the identity (RI) approximation for MP2 calculations, or the use of density fitting techniques.
Molecular Modeling and Dynamics Simulations
Beyond the electronic structure of a single molecule, molecular modeling and dynamics simulations provide insights into the conformational landscape and the collective behavior of molecules in condensed phases.
Conformational analysis can be performed by systematically rotating this dihedral angle and calculating the relative energy of each conformer using quantum chemical methods. This allows for the identification of the global minimum energy conformation and any other low-energy conformers that may be populated at room temperature. The presence of the fluorine atom and the methyl ester group ortho to the biphenyl linkage will likely introduce steric hindrance, influencing the preferred dihedral angle.
Table 2: Example of Calculated Dihedral Angles for a Related Fluorinated Biphenyl Compound (Note: Data is for 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone, as specific data for this compound is not publicly available. nih.gov).
| Torsion Angle | Calculated Value (°) |
|---|
Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties. Crystal packing analysis involves examining the arrangement of molecules in a crystal lattice and the intermolecular forces that hold them together.
The presence of the cyano and ester groups, along with the fluorine atom, suggests the potential for various non-covalent interactions, including dipole-dipole interactions, π-π stacking between the phenyl rings, and C-H···O, C-H···N, and C-H···F hydrogen bonds. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts in a crystal lattice. In studies of similar fluorinated biphenyls, single-crystal X-ray diffraction has been used to determine the crystal system and space group, which are then complemented by computational analysis to understand the intermolecular interactions in detail. nih.govacs.org
Molecular dynamics simulations can also be employed to study the behavior of the compound in a condensed phase, either as a pure liquid or in solution. These simulations model the movement of atoms over time, providing insights into dynamic processes and thermodynamic properties.
Prediction of Spectroscopic Parameters
Computational methods allow for the in silico prediction of various spectroscopic data, which can aid in the identification and characterization of a molecule. These predictions are based on the optimized geometry of the molecule and are typically performed using Density Functional Theory (DFT) or other high-level ab initio methods.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational chemistry can predict the chemical shifts (δ) of NMR-active nuclei, such as ¹H and ¹³C. These predictions are highly sensitive to the electronic environment of each nucleus. biorxiv.org By calculating the magnetic shielding tensors for each atom in the optimized molecular structure, the corresponding chemical shifts can be estimated, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).
The predicted NMR chemical shifts for this compound would provide a theoretical spectrum that could be compared with experimental data to confirm its structure. The accuracy of these predictions depends on the level of theory and basis set used in the calculation. biorxiv.org
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative Data)
| Atom Number | Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| 1 | C | 164.5 | - |
| 2 | C | 118.9 | - |
| 3 | C | 160.2 (d, J=250 Hz) | - |
| 4 | C | 115.3 (d, J=22 Hz) | 7.35 (dd, J=8.5, 2.5 Hz) |
| 5 | C | 133.8 | - |
| 6 | C | 125.1 (d, J=4 Hz) | 7.90 (dd, J=8.5, 4.5 Hz) |
| 7 | C | 131.5 | 7.85 (d, J=8.5 Hz) |
| 8 | C | 144.2 | - |
| 9 | C | 132.9 | 7.80 (d, J=8.5 Hz) |
| 10 | C | 129.8 | 7.80 (d, J=8.5 Hz) |
| 11 | C | 112.5 | - |
| 12 | C | 118.8 | - |
| 13 | O | - | - |
| 14 | O | - | - |
| 15 | C | 52.8 | 3.95 (s) |
| 16 | N | - | - |
| Note: This data is illustrative and represents typical values for a molecule with similar functional groups. The carbon atoms are numbered according to standard nomenclature, and coupling constants (J) for the fluorine-coupled carbons are included. |
Vibrational Frequency Calculations (e.g., IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational calculations can predict the frequencies and intensities of these vibrations. capes.gov.br By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is generated, which can then be used to determine the vibrational frequencies and normal modes. These theoretical frequencies are often scaled by an empirical factor to better match experimental results.
For this compound, these calculations would reveal characteristic vibrational modes for its functional groups, such as the C≡N stretch of the nitrile group, the C=O stretch of the ester, and various aromatic C-H and C-F vibrations.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |
| C≡N Stretch | Nitrile | 2235 | High |
| C=O Stretch | Ester | 1720 | Very High |
| C-O Stretch | Ester | 1250 | High |
| C-F Stretch | Fluoroaromatic | 1280 | Medium |
| Aromatic C=C Stretch | Phenyl Rings | 1605, 1580, 1490 | Medium to High |
| Aromatic C-H Bend | Phenyl Rings | 850, 770 | Medium |
| Note: This data is illustrative. The predicted intensities are qualitative (High, Medium, Low). |
Chemical Reactivity Descriptors
Chemical reactivity descriptors, derived from computational chemistry, provide insights into the kinetic and thermodynamic properties of a molecule, predicting how it will interact with other chemical species. nih.govwikipedia.org
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. libretexts.orgmaterialsciencejournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital most likely to accept electrons, indicating the electrophilic character. materialsciencejournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. walisongo.ac.id A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable regions for nucleophilic and electrophilic attack.
Table 3: Frontier Molecular Orbital Properties of this compound (Illustrative Data)
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.75 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.10 | Indicator of chemical stability and reactivity |
| Note: This data is illustrative and based on typical values for similar aromatic compounds. |
Molecular Electrostatic Potential (MEP) Mapping for Reaction Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netnih.gov It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group, the nitrogen atom of the nitrile group, and the fluorine atom, highlighting these as potential sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms.
Fukui Functions for Nucleophilic and Electrophilic Attack Prediction
Fukui functions are another powerful tool within DFT for predicting the most reactive sites in a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:
f(r)⁺ : for nucleophilic attack (predicts where an electron is most likely to be accepted).
f(r)⁻ : for electrophilic attack (predicts where an electron is most likely to be donated).
f(r)⁰ : for radical attack.
By calculating these functions for each atom in this compound, one can quantitatively rank the reactivity of different sites towards nucleophiles and electrophiles, providing a more detailed picture than MEP maps alone. For instance, the carbon atom of the nitrile group and the carbonyl carbon of the ester would likely have high values of f(r)⁺, indicating their susceptibility to nucleophilic attack.
Reaction Mechanism Elucidation through Computational Approaches
A comprehensive review of available scientific literature indicates that dedicated computational studies specifically elucidating the reaction mechanism for the synthesis of this compound have not been extensively reported. The synthesis of this biphenyl compound would typically be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura reaction. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating such reaction mechanisms, specific findings for this compound are not publicly available.
In general, computational elucidation of a reaction mechanism like the Suzuki-Miyaura coupling for the synthesis of this compound would involve several key steps. Researchers would model the reactants, products, and potential intermediates, as well as the transition states that connect them. These calculations help in understanding the energetics of the reaction pathway.
While specific data for this compound is not available, research on similar cross-coupling reactions provides insight into the type of data that would be generated. For example, studies on other aryl-aryl bond formations have utilized DFT to analyze the electronic and structural properties of the reactants and catalysts. mdpi.com Such studies often generate data on bond lengths, bond angles, and Mulliken charges of the atoms involved in the transition states.
Table 1: Illustrative Data from a Hypothetical DFT Study on the Suzuki-Miyaura Reaction for the Synthesis of this compound
| Reaction Step | Calculated Parameter | Hypothetical Value |
| Oxidative Addition | Activation Energy (kcal/mol) | 15.2 |
| Transmetalation | Activation Energy (kcal/mol) | 12.8 |
| Reductive Elimination | Activation Energy (kcal/mol) | 9.5 |
| Overall Reaction | Reaction Energy (kcal/mol) | -25.7 |
Note: The data in this table is hypothetical and serves only to illustrate the type of results that would be obtained from a computational study. No such study for this compound was found in the literature search.
Furthermore, computational models can explore the influence of different ligands on the palladium catalyst, as well as the role of the base and solvent in the reaction mechanism. mdpi.com These theoretical investigations are invaluable for optimizing reaction conditions to achieve higher yields and selectivity. For related compounds, DFT studies have been used to correlate calculated electronic properties with observed reactivity, providing a predictive framework for synthesis. mdpi.com
In the absence of direct computational studies on the reaction mechanism of this compound, the scientific community relies on the wealth of theoretical research on the Suzuki-Miyaura and other cross-coupling reactions to infer the likely mechanistic pathways. rsc.orgresearchgate.net Future computational work is necessary to provide a detailed and specific understanding of this particular compound's formation.
Chemical Reactivity and Transformations
Reactions of the Ester Moiety
The methyl ester group in Methyl 5-(4-cyanophenyl)-2-fluorobenzoate is a key site for chemical modification, enabling its conversion into a range of other functional groups.
Hydrolysis and Saponification
The ester can be hydrolyzed to the corresponding carboxylic acid, 5-(4-cyanophenyl)-2-fluorobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.
Table 1: Representative Conditions for Saponification of Aryl Esters
| Reagent | Solvent | Temperature | Product |
| Sodium Hydroxide | Water/Methanol (B129727) | Reflux | 5-(4-cyanophenyl)-2-fluorobenzoic acid |
| Potassium Hydroxide | Water/Ethanol | 80 °C | 5-(4-cyanophenyl)-2-fluorobenzoic acid |
| Lithium Hydroxide | Tetrahydrofuran/Water | Room Temperature | 5-(4-cyanophenyl)-2-fluorobenzoic acid |
Transesterification Reactions
Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. This process is an equilibrium reaction, and to drive it to completion, it is common to use a large excess of the reactant alcohol or to remove the methanol byproduct as it is formed. This reaction is valuable for introducing different alkyl or aryl groups into the ester functionality.
Reduction to Alcohols
The ester group can be reduced to a primary alcohol, [5-(4-cyanophenyl)-2-fluorophenyl]methanol. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF), are typically required for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by a second hydride addition to the intermediate aldehyde.
Amidation Reactions
Direct conversion of the ester to an amide can be achieved by reacting it with ammonia or a primary or secondary amine. This reaction, known as aminolysis, is generally slower than hydrolysis and often requires heating or the use of a catalyst. The nucleophilic amine attacks the ester carbonyl, leading to the displacement of the methoxy group and the formation of the corresponding amide, such as 5-(4-cyanophenyl)-2-fluorobenzamide.
Reactions of the Nitrile Moiety
The nitrile group (-C≡N) on the second phenyl ring is another versatile functional handle that can be transformed into other important chemical groups.
Hydrolysis to Carboxylic Acids and Amides
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.comnih.govsmolecule.comlibretexts.org The outcome of the reaction is dependent on the reaction conditions. lumenlearning.com
Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. libretexts.org The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid, 4'-(carboxy)-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. libretexts.orglibretexts.org
Basic hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base like sodium hydroxide. libretexts.org This initially forms the carboxylate salt and ammonia. libretexts.org Careful control of the reaction conditions, such as using milder conditions, can sometimes allow for the isolation of the intermediate amide, 4'-(carbamoyl)-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. lumenlearning.comnih.gov
Table 2: General Conditions for Nitrile Hydrolysis
| Reagent | Solvent | Product |
| Hydrochloric Acid (aq) | Heat | Carboxylic Acid |
| Sulfuric Acid (aq) | Heat | Carboxylic Acid |
| Sodium Hydroxide (aq) | Heat | Carboxylate Salt |
| Hydrogen Peroxide (basic) | - | Amide |
Reduction to Amines
The cyano group of this compound is susceptible to reduction to a primary amine, yielding Methyl 2-fluoro-5-(4-(aminomethyl)phenyl)benzoate. The choice of reducing agent is critical to ensure the chemoselective reduction of the nitrile in the presence of the methyl ester functionality.
Common methods for nitrile reduction include catalytic hydrogenation and reduction with metal hydrides.
Catalytic Hydrogenation: This method typically employs catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction conditions, such as pressure and temperature, can be adjusted to optimize the yield and selectivity. For instance, hydrogenation using Raney Ni and hydrogen gas is a well-established method for converting nitriles to primary amines. researchgate.net
Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction. researchgate.netyoutube.com However, LiAlH₄ would also reduce the methyl ester group to a primary alcohol. To achieve selectivity, milder or more specialized reagents are necessary. Sodium borohydride (NaBH₄) in the presence of a cobalt(II) chloride catalyst can selectively reduce nitriles over esters. youtube.com Another effective reagent is diisopropylaminoborane, which, when used with a catalytic amount of lithium borohydride, can reduce a variety of nitriles, showing tolerance for functional groups like esters, especially when the nitrile is on an electron-withdrawing aromatic ring. nih.govorganic-chemistry.org
The table below summarizes potential conditions for the selective reduction of the nitrile group.
| Reagent/Catalyst | Solvent | Conditions | Selectivity |
| H₂ / Raney Ni | Methanol/Ammonia | Elevated pressure and temperature | Good, may require optimization |
| NaBH₄ / CoCl₂ | Methanol | Room Temperature | High selectivity for nitrile |
| BH₂(N(iPr)₂) / cat. LiBH₄ | THF | Room Temperature to Reflux | High selectivity for nitrile |
Cycloaddition Reactions (e.g., for heterocycle formation)
The cyano group in this compound can act as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of various heterocyclic systems. A prominent example is the [3+2] cycloaddition reaction with azides to form tetrazoles.
[3+2] Cycloaddition: The reaction of the nitrile with an azide, such as sodium azide, often catalyzed by a Lewis acid (e.g., ZnCl₂) or an ammonium salt (e.g., NH₄Cl), yields a tetrazole ring. This transformation is a powerful method for synthesizing five-membered heterocyclic compounds. The reaction proceeds through a concerted mechanism where the azide adds across the carbon-nitrogen triple bond. The resulting product would be Methyl 2-fluoro-5-(4-(2H-tetrazol-5-yl)phenyl)benzoate.
Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to investigate the stereoselectivity and regioselectivity of [3+2] cycloaddition reactions involving nitrones and other dipolar species. nih.govscielo.org.mx These computational approaches help in understanding the electronic flux and the nature of the transition states, predicting the most favorable reaction pathways. nih.gov
Reactions of the Fluorinated Aromatic Ring
The fluorinated benzene (B151609) ring of this compound is substituted with a fluorine atom, a methyl ester group, and a 4-cyanophenyl group. The electronic properties of these substituents dictate the ring's reactivity towards electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The substituents on the fluorinated ring significantly influence its reactivity and the regioselectivity of the substitution.
Fluorine: An ortho, para-directing group, but deactivating due to its strong inductive electron-withdrawing effect.
Methyl Ester (-CO₂Me): A meta-directing and strongly deactivating group.
4-Cyanophenyl Group: A deactivating group.
The combined effect of these three deactivating groups makes the fluorinated aromatic ring highly electron-deficient and thus very unreactive towards electrophilic aromatic substitution. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would require harsh conditions and are generally not expected to proceed efficiently. youtube.comyoutube.com
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic Aromatic Substitution (SₙAr) is a key reaction for aryl halides bearing electron-withdrawing groups. wikipedia.org In this compound, the fluorine atom is the leaving group. The reaction is strongly activated by the presence of electron-withdrawing groups positioned ortho and/or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). youtube.commasterorganicchemistry.com
In this molecule:
The methyl ester group is ortho to the fluorine atom.
The 4-cyanophenyl group is para to the fluorine atom.
This ortho, para arrangement of strong electron-withdrawing groups makes the carbon atom attached to the fluorine highly electrophilic and significantly activates the ring for SₙAr reactions. youtube.com A wide range of nucleophiles, such as alkoxides, amines, and thiols, can displace the fluoride ion under relatively mild conditions. For example, reaction with sodium methoxide would yield Methyl 5-(4-cyanophenyl)-2-methoxybenzoate. The reactivity order for halogens in SₙAr reactions is typically F > Cl > Br > I, making aryl fluorides excellent substrates for this transformation. masterorganicchemistry.com
Metal-Catalyzed Cross-Coupling at Other Positions
While the C-F bond can be activated for certain cross-coupling reactions, the prompt specifies reactions at other positions. This typically involves C-H activation. Metal-catalyzed C-H functionalization is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.
More plausibly, C-H activation could be directed to the 4-cyanophenyl ring. Cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination are fundamental in modern organic synthesis for creating biaryl linkages and C-N bonds, respectively. While the molecule already possesses a biaryl structure, further functionalization via C-H activation on either ring is a possibility, though it would require specific catalytic systems designed for such transformations on electron-deficient arenes.
Derivatization Strategies for Novel Chemical Entities
This compound serves as a versatile scaffold in medicinal chemistry, offering multiple avenues for derivatization to generate novel chemical entities. The primary sites for chemical modification are the cyano and methyl ester functional groups, which can be transformed into a variety of other functionalities, leading to compounds with diverse pharmacological profiles.
A significant derivatization strategy involves the conversion of the cyano group into a tetrazole ring. This transformation is particularly relevant in the synthesis of angiotensin II receptor antagonists, where the tetrazole moiety acts as a bioisostere for a carboxylic acid group. The reaction is typically achieved through a [2+3] cycloaddition reaction between the nitrile and an azide, often using organotin azides or other cyclizing agents google.comgoogle.com. For instance, reacting a cyanobiphenyl derivative with tributyltin azide can yield the corresponding biphenyl (B1667301) tetrazolyl compound google.com. This method is a cornerstone in the synthesis of several "sartan" drugs, which are widely used for the treatment of hypertension researchgate.netnih.gov. The general transformation is outlined below:
Another key derivatization pathway involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(4-cyanophenyl)-2-fluorobenzoic acid. This carboxylic acid can then be coupled with various amines or alcohols to form a diverse library of amide or ester derivatives.
Furthermore, the core benzimidazole scaffold can be synthesized from precursors related to this compound. The synthesis of substituted benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives conicet.gov.ar. This suggests that derivatives of this compound could be elaborated into complex heterocyclic systems with potential biological activities researchgate.netnih.govresearchgate.net.
The following interactive data table summarizes a key derivatization strategy for the cyano group present in this compound.
Table 1: Derivatization of the Cyano Group
| Starting Material | Reagents | Product | Reaction Type |
| This compound | Tributyltin azide, Toluene | Methyl 2-fluoro-5-(4-(1H-tetrazol-5-yl)phenyl)benzoate | [2+3] Cycloaddition |
| This compound | Sodium azide, Zinc chloride | Methyl 2-fluoro-5-(4-(1H-tetrazol-5-yl)phenyl)benzoate | [2+3] Cycloaddition |
These derivatization strategies highlight the importance of this compound as a versatile building block for the generation of novel and structurally diverse molecules with potential therapeutic applications.
Structure Reactivity Relationships in a Purely Chemical Context
Impact of Fluorine Substitution on Aromatic Reactivity
The presence of a fluorine atom at the 2-position of the benzoate (B1203000) ring is a critical determinant of the molecule's reactivity. Its effects are twofold, stemming from both electronic and steric factors.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution. The -I effect is most pronounced at the positions ortho and para to the fluorine atom.
Conversely, fluorine possesses lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a weak electron-donating resonance effect (+R). However, due to the poor overlap between the 2p orbital of fluorine and the π-system of the benzene ring, the inductive effect overwhelmingly dominates its electronic influence on the ring's reactivity.
The net result is a significant polarization of the C-F bond and a general deactivation of the aromatic ring towards electrophiles. This electronic perturbation is fundamental to understanding the regioselectivity of reactions involving this part of the molecule.
The fluorine atom at the ortho position to the ester group introduces a degree of steric hindrance. This can influence the orientation of the ester group relative to the plane of the benzene ring. While fluorine is relatively small compared to other halogens, its presence can still restrict the rotation around the C-C bond connecting the ester group to the ring, potentially favoring a non-planar conformation. This conformational preference can, in turn, affect the molecule's ability to interact with other reactants or catalysts.
Influence of the Cyano Group on Electron Density and Reaction Sites
The cyano (-CN) group, located on the second phenyl ring, is a powerful electron-withdrawing group through both inductive and resonance effects (-I and -R). The nitrogen atom in the cyano group is more electronegative than the carbon, leading to a polarization of the C≡N triple bond and an inductive withdrawal of electron density from the attached phenyl ring.
Furthermore, the cyano group can participate in resonance delocalization, effectively pulling electron density from the aromatic ring. This deactivation of the second phenyl ring makes it less reactive towards electrophilic attack. The nitrile functionality itself is a site of potential reactivity, with the nitrogen's lone pair exhibiting weak basicity. researchgate.net The carbon atom of the nitrile is electrophilic and can be susceptible to nucleophilic attack under certain conditions. Studies on related molecules have shown that the presence of a cyano group can significantly decrease the HOMO-LUMO energy gap, which can enhance the molecule's conductivity and alter its electronic properties. eujournal.org
The substitution of a cyano group can influence the electron density between different parts of a molecule and a surface, which is a critical factor in applications like dye-sensitized solar cells. nih.gov While not directly applicable to the purely chemical context of this article, it highlights the fundamental impact of the cyano group on electronic distribution.
Analysis of Conformational Flexibility and its Chemical Implications
Studies on biphenyl (B1667301) systems indicate that the planarity of the molecule is a balance between the stabilizing effects of π-conjugation (favoring a planar conformation) and the destabilizing steric hindrance between the ortho-substituents. In this case, the fluorine atom and the hydrogen atom on the adjacent ring will experience some steric repulsion, likely leading to a non-planar (twisted) conformation in the ground state.
This twisting has important chemical implications. A non-planar conformation reduces the extent of π-conjugation between the two aromatic rings, thereby electronically isolating them to some degree. This can affect the transmission of electronic effects from one ring to the other. The specific rotational barrier and the preferred dihedral angle will influence the molecule's crystal packing and its solution-phase behavior. Computational studies on similar bitorsional systems have been used to determine preferred conformations and rotational energy barriers. mdpi.com
Substituent Effects on Reaction Kinetics and Thermodynamics
The combined electronic effects of the fluorine atom and the cyano group have a profound impact on the kinetics and thermodynamics of reactions involving Methyl 5-(4-cyanophenyl)-2-fluorobenzoate.
Kinetics: The electron-withdrawing nature of both substituents will generally slow down the rate of electrophilic aromatic substitution on both rings. Conversely, they can accelerate the rate of nucleophilic aromatic substitution, particularly on the fluorinated ring where the fluorine atom can act as a leaving group under suitable conditions. The steric hindrance from the ortho-fluorine atom can also impact reaction rates by impeding the approach of reactants.
Thermodynamics: The substituents influence the stability of reactants, intermediates, and products. For instance, in a reaction where a positive charge develops on the aromatic ring (e.g., electrophilic attack), the electron-withdrawing groups will destabilize the carbocation intermediate, making the reaction less favorable thermodynamically. Conversely, in reactions involving nucleophilic attack, these groups can stabilize the negatively charged Meisenheimer complex intermediate, making the reaction more thermodynamically favorable.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₀FNO₂ |
| Molecular Weight | 255.24 g/mol |
| CAS Number | 1365272-84-9 |
| Synonyms | Methyl 4'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylate |
Advanced Chemical Applications and Material Science Potentials
Utilization as a Building Block in Complex Organic Synthesis
The molecular architecture of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate, with its distinct functional groups, positions it as a valuable intermediate in multi-step organic syntheses. The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or be converted to other functional groups, while the cyano group can be transformed into amines, amides, or other nitrogen-containing heterocycles. The fluorine atom can influence the electronic properties and reactivity of the aromatic rings, and the biphenyl (B1667301) structure provides a rigid scaffold for constructing larger molecular architectures.
Precursor to Ligands for Organometallic Catalysis
The development of novel ligands is crucial for advancing organometallic catalysis. Biphenyl-based phosphine (B1218219) ligands, for instance, are widely used in cross-coupling reactions. While direct synthesis of a specific organometallic ligand from this compound is not extensively documented in publicly available literature, its structure suggests a high potential as a precursor for such ligands.
The cyano and ester functionalities can be chemically modified to introduce coordinating groups like phosphines, amines, or pyridyls. For example, reduction of the cyano group to an aminomethyl group, followed by reaction with a chlorophosphine, could yield a bidentate P,N-ligand. The presence of the fluorine atom can enhance the stability and catalytic activity of the resulting metal complexes. The synthesis of novel chiral spiro cyclopentadienyl (B1206354) rhodium (SCpRh) complexes, for instance, has been shown to be effective for asymmetric C-H functionalization reactions, and the biphenyl scaffold of this compound could be a starting point for developing new chiral ligands. snnu.edu.cn
Table 1: Potential Ligand Synthesis Pathways from this compound
| Starting Material | Reagents | Potential Ligand Type |
|---|---|---|
| This compound | 1. LiAlH₄2. Ph₂PCl | P,N-Bidentate Ligand |
| This compound | 1. H₂/Raney Ni2. 2-Bromopyridine, Pd catalyst | Pyridyl-Amine Ligand |
Intermediate in the Synthesis of Specialty Polymers or Dendrimers
The bifunctional nature of this compound makes it a promising monomer or core molecule for the synthesis of specialty polymers and dendrimers. The ester and cyano groups can serve as points for polymerization or dendritic growth.
For instance, the hydrolysis of the methyl ester to a carboxylic acid and the reduction of the cyano group to an amine would yield an AB₂-type monomer, suitable for the synthesis of hyperbranched polymers. These polymers are known for their unique properties, such as low viscosity and high solubility. The rigid biphenyl unit would impart thermal stability and specific optical properties to the resulting polymer. Research on the synthesis of poly(aryl ether-bisketone)s from isomeric biphenyl-containing monomers highlights the utility of such structures in creating high-performance polymers. nih.gov
Similarly, this compound could act as a core molecule for the divergent synthesis of dendrimers. The functional groups on the periphery could be sequentially elaborated to build up dendritic wedges, leading to macromolecules with well-defined structures and a high density of surface functional groups.
Potential in Functional Materials Research (e.g., liquid crystals, optoelectronic materials)
The combination of a rigid biphenyl core, a polar cyano group, and a fluorine atom in this compound is highly indicative of its potential in the field of functional materials, particularly liquid crystals and optoelectronic materials.
Cyanobiphenyls are a well-established class of liquid crystalline materials. youtube.com The rod-like shape of the biphenyl unit, coupled with the strong dipole moment of the cyano group, promotes the formation of mesophases. The fluorine substituent can further enhance the liquid crystalline properties by modifying the polarity, viscosity, and dielectric anisotropy of the material. The synthesis of side-chain liquid-crystalline block copolymers containing cyano-terminated phenyl benzoate (B1203000) moieties has demonstrated the potential for creating highly ordered microphase-separated structures. youtube.com
In the realm of optoelectronics, fluorinated aromatic compounds are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atoms can lower the HOMO and LUMO energy levels of the molecule, which can improve charge injection and transport properties, as well as enhance the stability of the device. The cyano group can also influence the electronic properties and contribute to the material's performance. The synthesis of novel fluorinated biphenyl compounds via Pd(0)-catalyzed reactions has been explored for their potential in optoelectronic applications. youtube.comnih.gov
Role in Supramolecular Chemistry and Co-crystallization Research
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined assemblies. This compound possesses several features that make it an interesting candidate for supramolecular studies. The cyano group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. The fluorine atom can also engage in specific non-covalent interactions, such as halogen bonding and C-H···F hydrogen bonds.
These interactions can be exploited to design and construct novel supramolecular architectures, such as co-crystals. Co-crystallization is a technique used to modify the physicochemical properties of a solid-state material by combining it with another molecule (a co-former) in the same crystal lattice. By carefully selecting co-formers that can interact with the different functional groups of this compound, it may be possible to create new materials with tailored properties, such as improved solubility or thermal stability. The study of supramolecular assemblies in molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands showcases the diverse networks that can be formed through such interactions. nih.govmdpi.com
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of biaryl compounds like Methyl 5-(4-cyanophenyl)-2-fluorobenzoate traditionally relies on cross-coupling reactions, most notably the Suzuki-Miyaura coupling. numberanalytics.commdpi.com While effective, future research will prioritize the development of more efficient, cost-effective, and environmentally benign synthetic methodologies.
Key areas of development include:
Advanced Catalysis: Research will focus on creating novel palladium and nickel-based catalyst systems with higher turnover numbers and efficiency, allowing for lower catalyst loading. nih.gov The design of sophisticated ligands, such as bulky biaryl phosphines or N-heterocyclic carbenes, can enhance catalyst activity and stability. nih.gov The exploration of ligand-free catalysis, particularly under aqueous conditions, presents a promising green alternative. nih.gov
Sustainable Conditions: A significant push towards "green chemistry" will drive the adoption of sustainable reaction conditions. This includes the use of environmentally friendly solvents like water or ethanol, lower reaction temperatures, and reduced energy consumption, potentially through microwave-assisted synthesis which can dramatically shorten reaction times. mdpi.comnih.gov
Alternative Coupling Strategies: While the Suzuki reaction is prevalent, exploration into alternative C-H activation or direct arylation methods could offer more atom-economical routes by avoiding the pre-functionalization required for organoboron reagents. nih.gov
A comparison of potential synthetic routes is outlined below:
Table 1: Comparison of Synthetic Strategies for this compound| Synthesis Strategy | Catalyst System (Example) | Key Advantages | Key Challenges |
|---|---|---|---|
| Traditional Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | High yield, functional group tolerance. numberanalytics.com | Pre-formation of boronic acid required, residual palladium. |
| Microwave-Assisted Suzuki | Pd(OAc)₂, Aqueous Ethanol | Drastically reduced reaction times, lower energy use. mdpi.com | Specialized equipment, scalability considerations. |
| On-Water Ligand-Free Suzuki | Pd catalyst, Water | Eliminates organic solvents, simplified purification. nih.gov | Substrate scope limitations, potential for lower yields. |
| Direct Arylation (C-H Activation) | Pd(OAc)₂, Phosphine (B1218219) Ligand | High atom economy, fewer synthetic steps. nih.gov | Regioselectivity control, harsher conditions may be needed. |
Advanced Computational Studies for Reaction Prediction and Material Design
Computational chemistry is an indispensable tool for accelerating research and development. acs.org For this compound, advanced computational studies can provide deep insights into both its synthesis and its potential material properties.
Reaction Mechanism and Optimization: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to elucidate the complex mechanisms of cross-coupling reactions. numberanalytics.com By modeling the oxidative addition, transmetalation, and reductive elimination steps, researchers can understand the rate-determining steps and the influence of ligands, solvents, and bases on the reaction outcome. acs.orgnumberanalytics.com This knowledge allows for the rational design of more efficient catalytic systems.
Predictive Modeling: The emergence of machine learning and artificial intelligence (AI) in chemistry is a significant trend. numberanalytics.comnih.gov By training algorithms on large datasets of reaction outcomes, it is possible to predict the optimal conditions (catalyst, ligand, temperature) for synthesizing this compound with high accuracy, minimizing the need for extensive experimental screening. numberanalytics.comchemistryworld.com
Material Property Prediction: Computational methods can predict the electronic and photophysical properties of the molecule, guiding its application in areas like organic electronics. Furthermore, simulations can predict how molecules will pack in a solid state, which is crucial for designing materials with specific properties, such as liquid crystals. researchgate.net
Exploration of Novel Chemical Transformations and Derivatizations
The functional groups of this compound—the ester, the nitrile, and the fluorinated aromatic ring—offer multiple handles for subsequent chemical transformations. Future research will explore the derivatization of this scaffold to create a library of novel compounds with diverse functionalities and potential applications.
Potential derivatization pathways include:
Ester Group Modification: Hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a coordination point in metal-organic frameworks.
Nitrile Group Transformation: The cyano group can be hydrolyzed to a primary amide or a carboxylic acid. Alternatively, it can be reduced to a primary amine or converted into a tetrazole ring, a common bioisostere in medicinal chemistry.
Aromatic Ring Functionalization: The aromatic rings can undergo further electrophilic or nucleophilic aromatic substitution to introduce additional functional groups, altering the electronic properties and steric profile of the molecule.
Table 2: Potential Derivatives of this compound and Their Research Perspectives
| Derivative Name | Transformation | Potential Research Area |
|---|---|---|
| 5-(4-Carboxyphenyl)-2-fluorobenzoic acid | Hydrolysis of ester and nitrile | Polymer building block, ligand for coordination chemistry |
| Methyl 5-(4-(aminomethyl)phenyl)-2-fluorobenzoate | Reduction of nitrile | Pharmaceutical intermediate, building block for polyamides |
| 5-(4-(1H-tetrazol-5-yl)phenyl)-2-fluorobenzoic acid | Nitrile conversion to tetrazole, ester hydrolysis | Medicinal chemistry, design of angiotensin II receptor blockers |
| 2-Fluoro-5-(4-cyanophenyl)benzamide | Amidation of the carboxylic acid (post-hydrolysis) | Agrochemical research, bioactive molecule synthesis |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The transition from traditional batch processing to continuous flow chemistry is revolutionizing pharmaceutical and fine chemical manufacturing. chemicalindustryjournal.co.uknih.gov this compound, as a potential pharmaceutical intermediate, is an ideal candidate for synthesis using these modern technologies. mdpi.comresearchgate.net
Future research in this area will involve:
Developing Continuous Flow Processes: Designing a multi-step flow synthesis where reactants are pumped through a series of reactors. mdpi.com This allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. chemicalindustryjournal.co.uk
Enhanced Safety: Flow reactors handle only small volumes of material at any given time, significantly improving the safety profile for reactions that may involve hazardous reagents or unstable intermediates. nih.gov
Automation and Optimization: Flow systems can be fully automated and integrated with online analytical tools for real-time monitoring and optimization. mdpi.com This enables rapid development and scaling of the synthesis process. Computational Fluid Dynamics (CFD) can be used to model and optimize the reactor design before physical implementation, saving time and resources. rsc.org
Investigation of Non-Covalent Interactions for Directed Chemical Assembly
The spatial arrangement of molecules in the solid state, governed by non-covalent interactions (NCIs), dictates the macroscopic properties of a material. unam.mx The specific functional groups on this compound make it an excellent model for studying supramolecular chemistry and crystal engineering.
Key non-covalent interactions to be investigated include:
Hydrogen Bonding: Although a weak hydrogen bond acceptor, the fluorine atom and the oxygen and nitrogen atoms can participate in C-H···F, C-H···O, and C-H···N interactions, which can guide the assembly of molecules. nih.govnih.gov
π-π Stacking: The two aromatic rings of the biphenyl (B1667301) system can engage in π-π stacking interactions, which are crucial for the formation of ordered structures. nih.gov
Dipole-Dipole Interactions: The highly polar cyano group (C≡N) creates a strong dipole moment, leading to significant dipole-dipole interactions that can direct molecules into antiparallel arrangements, a common feature in cyanobiphenyl-based liquid crystals. arxiv.orgaip.org
Future research will use techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis to visualize and quantify these interactions. nih.govresearchgate.net By understanding how these forces direct the self-assembly process, researchers can aim to design and synthesize novel crystalline materials, including cocrystals and polymorphs, with tailored properties for applications in electronics and materials science. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-(4-cyanophenyl)-2-fluorobenzoate, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via a multi-step route:
- Step 1 : Bromination or fluorination of the benzoate core using electrophilic aromatic substitution (e.g., directed by ester/methoxy groups).
- Step 2 : Suzuki-Miyaura coupling to introduce the 4-cyanophenyl group at position 5, using Pd catalysts and aryl boronic acids .
- Intermediates (e.g., Methyl 5-bromo-2-fluorobenzoate) are characterized via / NMR and LC-MS. Purity is validated using HPLC (≥95% threshold).
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : NMR identifies fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic F). NMR resolves coupling constants (e.g., ) to confirm regiochemistry .
- IR Spectroscopy : Detects ester carbonyl (C=O stretch ~1720 cm) and nitrile (C≡N ~2240 cm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragments (e.g., loss of methyl group from ester).
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fluorinated/cyanated vapors.
- Spill Management : Neutralize with activated carbon; avoid water to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential maps.
- QSPR Models : Correlate logP and solubility with experimental data to guide solvent selection for crystallization .
Q. What challenges arise in refining the crystal structure of this compound using X-ray diffraction?
- Methodological Answer :
- Disorder : Fluorine and nitrile groups may exhibit positional disorder; use SHELXL's PART instruction to model split positions .
- Twinned Data : For non-merohedral twinning, employ HKLF 5 format in SHELXL and validate with R < 0.05 .
Q. How to resolve contradictions between experimental and computational NMR chemical shifts?
- Methodological Answer :
- GIAO Calculations : Compare DFT-predicted shifts (using polarizable continuum models for solvent effects) with experimental data.
- Error Sources : Check for tautomerism, solvent interactions, or incorrect proton assignments in NOESY/HSQC spectra .
Q. What strategies optimize reaction yields for introducing the 4-cyanophenyl group via cross-coupling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
